A Technical Guide to the Synthesis of 2-Butyl-1,3-benzoxazol-6-amine from 2-Butyl-1,3-benzoxazol-6-ol
A Technical Guide to the Synthesis of 2-Butyl-1,3-benzoxazol-6-amine from 2-Butyl-1,3-benzoxazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for the conversion of 2-butyl-1,3-benzoxazol-6-ol to 2-butyl-1,3-benzoxazol-6-amine. Due to the absence of a direct, one-step conversion method in the current literature, this document outlines a robust, two-step procedure involving the formation of an aryl triflate intermediate, followed by a palladium-catalyzed amination reaction. This methodology is grounded in well-established organic synthesis principles and is designed to be a valuable resource for researchers in medicinal chemistry and drug development.
Overview of the Synthetic Strategy
The conversion of a phenolic hydroxyl group to a primary amine on an aromatic ring is a non-trivial transformation that typically requires a multi-step approach. The proposed synthesis circumvents the challenges of direct amination by activating the phenol through its conversion to a trifluoromethanesulfonate (triflate) ester. This excellent leaving group then facilitates a palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2]
The overall synthetic workflow is depicted below:
Physicochemical Properties of Key Compounds
A summary of the available physicochemical data for the starting material and the final product is presented in Table 1. It is important to note that comprehensive experimental data for the final product, 2-butyl-1,3-benzoxazol-6-amine, is limited in the public domain.
Table 1: Physicochemical Data
| Property | 2-Butyl-1,3-benzoxazol-6-ol | 2-Butyl-1,3-benzoxazol-6-amine |
| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₄N₂O |
| Molecular Weight | 191.23 g/mol [3] | 190.24 g/mol |
| CAS Number | Not Available | 875850-00-3[4] |
| Appearance | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Canonical SMILES | CCCCC1=NC2=C(O1)C=C(C=C2)O[3] | CCCCC1=NC2=C(O1)C=C(C=C2)N |
Detailed Experimental Protocols
The following protocols are based on established general procedures for triflation of phenols and Buchwald-Hartwig amination of aryl triflates. Researchers should optimize these conditions for the specific substrate.
Step 1: Synthesis of 2-Butyl-1,3-benzoxazol-6-yl trifluoromethanesulfonate
This procedure activates the hydroxyl group, converting it into an excellent leaving group for the subsequent amination reaction.
Reaction Scheme:
Materials:
-
2-Butyl-1,3-benzoxazol-6-ol
-
Trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)
-
Anhydrous pyridine or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-butyl-1,3-benzoxazol-6-ol (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine or triethylamine (1.2-1.5 eq).
-
To the stirred solution, add trifluoromethanesulfonic anhydride (1.1-1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-butyl-1,3-benzoxazol-6-yl trifluoromethanesulfonate.
Expected Yield: Yields for the triflation of phenols are typically high, often exceeding 90%.
Step 2: Synthesis of 2-Butyl-1,3-benzoxazol-6-amine via Buchwald-Hartwig Amination
This step involves the palladium-catalyzed cross-coupling of the aryl triflate with an ammonia surrogate, followed by hydrolysis to yield the primary amine. Benzophenone imine is a commonly used ammonia equivalent.[5][6]
Reaction Scheme:
Materials:
-
2-Butyl-1,3-benzoxazol-6-yl trifluoromethanesulfonate
-
Benzophenone imine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or DPPF (1,1'-bis(diphenylphosphino)ferrocene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Hydrochloric acid (HCl) or other suitable acid for hydrolysis
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
a) Buchwald-Hartwig Amination:
-
To a flame-dried Schlenk tube or round-bottom flask, add Pd₂(dba)₃ (1-5 mol%), BINAP or DPPF (1-5 mol%), and sodium tert-butoxide (1.4-2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous toluene, followed by 2-butyl-1,3-benzoxazol-6-yl trifluoromethanesulfonate (1.0 eq) and benzophenone imine (1.1-1.3 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude imine product can be used directly in the next step or purified by column chromatography if necessary.
b) Hydrolysis of the Imine:
-
Dissolve the crude N-(2-butyl-1,3-benzoxazol-6-yl)diphenylmethanimine in a suitable solvent such as tetrahydrofuran (THF) or methanol.
-
Add an aqueous solution of a mild acid, such as 2M HCl, and stir at room temperature.
-
Monitor the hydrolysis by TLC until the starting imine is fully consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude 2-butyl-1,3-benzoxazol-6-amine by flash column chromatography or recrystallization.
Expected Yield: The Buchwald-Hartwig amination and subsequent hydrolysis typically provide moderate to good overall yields.
Spectroscopic Data Analysis
Table 2: Spectroscopic Data for 2-Butyl-1,3-benzoxazol-6-ol
| Spectroscopy | Characteristic Peaks/Signals | Interpretation |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), -OH proton (broad singlet, variable ppm), Butyl chain protons (δ 0.9-3.0 ppm) | Presence of the benzoxazole core, hydroxyl group, and butyl substituent. |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Butyl chain carbons (δ 13-35 ppm) | Confirms the carbon skeleton of the molecule. |
| IR (cm⁻¹) | ~3200-3600 (broad, O-H stretch), ~2850-2960 (C-H stretch, alkyl), ~1600, 1480 (C=C stretch, aromatic), ~1200-1300 (C-O stretch, phenol) | Indicates the presence of a hydroxyl group, an alkyl chain, and an aromatic system. |
| Mass Spec (m/z) | M+ peak at ~191.23 | Corresponds to the molecular weight of the compound. |
Table 3: Predicted Spectroscopic Data for 2-Butyl-1,3-benzoxazol-6-amine
| Spectroscopy | Characteristic Peaks/Signals | Interpretation |
| ¹H NMR | Aromatic protons (δ 6.0-7.5 ppm), -NH₂ protons (broad singlet, δ 3-5 ppm), Butyl chain protons (δ 0.9-3.0 ppm) | Presence of the benzoxazole core, primary amine, and butyl substituent. |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Butyl chain carbons (δ 13-35 ppm) | Confirms the carbon skeleton of the molecule. |
| IR (cm⁻¹) | ~3300-3500 (two sharp bands, N-H stretch), ~2850-2960 (C-H stretch, alkyl), ~1600-1640 (N-H bend), ~1600, 1480 (C=C stretch, aromatic), ~1250-1340 (C-N stretch, aromatic amine)[7][8] | Indicates the presence of a primary amine, an alkyl chain, and an aromatic system. |
| Mass Spec (m/z) | M+ peak at ~190.24 | Corresponds to the molecular weight of the compound. |
Potential Applications and Signaling Pathways
Benzoxazole derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[9] The introduction of a primary amine group at the 6-position of the 2-butyl-1,3-benzoxazole core provides a key functional handle for further chemical modifications and for potential interactions with biological targets.
The synthesized 2-butyl-1,3-benzoxazol-6-amine can be utilized as a building block in the development of new therapeutic agents. The primary amine can serve as a nucleophile or be readily derivatized to form amides, sulfonamides, or other functional groups, enabling the exploration of structure-activity relationships (SAR).
Conclusion
This technical guide provides a detailed, albeit proposed, synthetic route for the preparation of 2-butyl-1,3-benzoxazol-6-amine from its corresponding 6-hydroxy analog. The outlined two-step triflation and Buchwald-Hartwig amination protocol is based on reliable and well-documented organic transformations. While a lack of comprehensive experimental data for the final product necessitates careful characterization upon synthesis, this guide offers a solid foundation for researchers to produce this valuable building block for applications in medicinal chemistry and materials science. The provided experimental procedures and conceptual workflows are intended to facilitate further research and development in this area.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. 2-Butyl-1,3-benzoxazol-6-ol | Benchchem [benchchem.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Benzophenone imine: applications as an ammonia equivalent_Chemicalbook [chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
